Indolyl carboxylic acids and derivatives
Indolyl carboxylic acids and their derivatives represent a diverse class of organic compounds with wide-ranging applications in various fields including pharmaceuticals, agrochemicals, and materials science. These molecules are characterized by the presence of an indole ring fused to a carboxylic acid group, which confers them unique physicochemical properties such as good solubility, high stability, and potential for favorable interactions with biological targets.
Indolyl carboxylic acids have been extensively studied due to their structural flexibility and functional diversity. They can be easily modified through various synthetic routes, enabling the introduction of different substituents on both the indole ring and the carboxylic acid moiety. Such modifications allow for fine-tuning of their pharmacological properties, making them valuable tools in drug discovery. For instance, they have shown promise as inhibitors of enzymes involved in inflammatory responses, neurodegenerative diseases, and cancer.
In addition to their medicinal applications, indolyl carboxylic acids and derivatives also find utility in agrochemicals due to their potential pesticidal activities. Their ability to modulate plant growth and development makes them promising candidates for developing novel agricultural agents. Furthermore, these compounds can be used as building blocks for the synthesis of advanced materials with tailored properties, such as sensors, catalysts, and organic electronic devices.
Overall, indolyl carboxylic acids and their derivatives represent a versatile and valuable chemical entity that continues to attract significant research interest across multiple disciplines.

構造 | 化学名 | CAS | MF |
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Indeglitazar | 835619-41-5 | C19H19NO6S |
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Nα-Boc-L-tryptophan | 13139-14-5 | C16H20N2O4 |
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3-(6-methyl-1H-indol-3-yl)propanoic Acid | 151590-29-3 | C12H13NO2 |
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2-{2-(Tert-butoxy)carbonyl-2,3-dihydro-1H-isoindol-1-yl}acetic Acid | 444583-13-5 | C15H19NO4 |
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2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 1368757-12-3 | C10H8FNO3 |
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2-(3-acetyl-1H-indol-1-yl)acetic Acid | 501682-42-4 | C12H11NO3 |
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2-(4-Amino-1H-indol-1-yl)acetic Acid | 1245568-73-3 | C10H10N2O2 |
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Boc-Nα-methyl-L-tryptophan | 141408-33-5 | C17H22N2O4 |
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6-Methyl-DL-tryptophan | 2280-85-5 | C12H14N2O2 |
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(4R)-4-(tert-Butoxycarbonyl)amino-5-(1H-indol-3-yl)pentanoic Acid | 959577-59-4 | C18H24N2O4 |
関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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5. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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